2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-tubercular properties.
Medicine: Potential use as a therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-1,3-benzothiazole-2-amine
- 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit DprE1 sets it apart from other benzothiazole derivatives, making it a promising candidate for anti-tubercular drug development .
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C17H17N3O3S/c1-23-9-6-7-12-13(8-9)24-17(18-12)20-19-14-15(21)10-4-2-3-5-11(10)16(14)22/h6-8,10-11,21H,2-5H2,1H3 |
InChI Key |
YMPLWNSEZLETHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4CCCCC4C3=O)O |
Origin of Product |
United States |
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